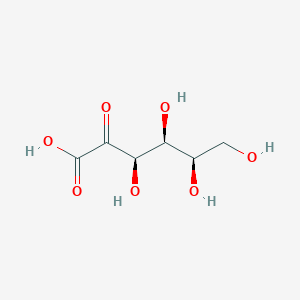
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Vue d'ensemble
Description
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, also known as L-ascorbic acid or vitamin C, is a water-soluble vitamin that is essential for human health. It is involved in a wide range of physiological processes, including collagen synthesis, wound healing, and immune function. Vitamin C also acts as an antioxidant, protecting cells from damage caused by free radicals.
Applications De Recherche Scientifique
Antioxidant Activity
Provitamin C, like other carotenoids, exhibits high antioxidant activity . It promotes free radical scavenging, which helps protect against chronic diseases . This antioxidant property makes it valuable in various health and wellness applications.
Vision Health
Provitamin A carotenoids, which include Provitamin C, are essential for the development and maintenance of sight . This makes it a crucial component in vision health research and the development of supplements aimed at improving or maintaining eye health.
Disease Prevention
Provitamin C plays an important role in protecting organs from oxidative damage and promoting reactions involved in life processes such as atheromatosis, cancer, and aging . This makes it a key compound in the research and development of treatments for various diseases.
Pharmaceutical Applications
As an impurity of ascorbic acid (AA), Provitamin C is used as a pharmaceutical reference standard for the quantification of the analyte in pharmaceutical formulations . This makes it valuable in pharmaceutical research and quality control.
COVID-19 Research
Provitamin C has been identified as a compound of interest in COVID-19 research . Its properties could potentially contribute to the development of treatments or preventative measures against the virus.
Food Industry
Provitamin C is used to replace tartaric acid in self-rising flour or fizzies . It also replaces potassium bitartrate in baking powder and is used for the manufacture of granular effervescing salts . This makes it a valuable compound in the food industry.
Mécanisme D'action
Target of Action
Provitamin C primarily targets enzymes involved in various metabolic pathways . It acts as a cofactor in these enzymatic reactions, facilitating the conversion of substrates into products .
Mode of Action
The compound interacts with its targets by donating electrons, a property that classifies it as a reducing agent . This electron donation can neutralize reactive oxygen species, thereby preventing oxidative damage . In enzymatic reactions, Provitamin C aids in the posttranslational formation of 4-hydroxyproline in -Xaa-Pro-Gly- sequences in collagens and other proteins .
Biochemical Pathways
Provitamin C is involved in several biochemical pathways. It plays a crucial role in the synthesis of collagen , a protein necessary for the health of skin, blood vessels, and connective tissues . It also contributes to the regulation of neurotransmitter synthesis and the metabolism of cholesterol .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Provitamin C are complex. As a water-soluble compound, it is readily absorbed and distributed throughout the body . The compound is metabolized in the liver and excreted in the urine .
Result of Action
The action of Provitamin C results in several molecular and cellular effects. Its antioxidant property helps protect cells from damage by reactive oxygen species . Its involvement in collagen synthesis supports the health of skin, blood vessels, and connective tissues . Furthermore, it aids in the synthesis of important neurotransmitters and the metabolism of cholesterol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Provitamin C. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . For instance, Provitamin C is more stable at acidic pH and lower temperatures .
Propriétés
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-FLRLBIABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36389-86-3 (mono-hydrochloride salt) | |
| Record name | Provitamin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901313625 | |
| Record name | xylo-2-Hexulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
CAS RN |
16533-48-5 | |
| Record name | xylo-2-Hexulosonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Provitamin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | xylo-2-Hexulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 2-O-β-D-Glucopyranosyl-L-ascorbic acid?
A: 2-O-β-D-Glucopyranosyl-L-ascorbic acid has been identified in various parts of the goji plant (Lycium barbarum), including the berries, rhizomes, stems, and leaves. [, ] While its concentration is highest in the berries, it is also present in other Solanaceae fruits like cherry tomatoes, cape gooseberries, eggplants, and green chili peppers. []
Q2: How does 2-O-β-D-Glucopyranosyl-L-ascorbic acid function as a provitamin C?
A: Studies in rats suggest that 2-O-β-D-Glucopyranosyl-L-ascorbic acid is absorbed both intact and as free ascorbic acid after ingestion. [, ] This suggests it can act as a precursor to vitamin C in vivo.
Q3: What are the potential advantages of using 2-O-β-D-Glucopyranosyl-L-ascorbic acid over ascorbic acid directly?
A: While research is ongoing, the glucosylated form of ascorbic acid, like 2-O-α-D-glucopyranosyl-l-ascorbic acid (AA-2G), may offer enhanced stability and bioavailability compared to ascorbic acid. [, ] Further research is needed to confirm if these properties extend to 2-O-β-D-Glucopyranosyl-L-ascorbic acid.
Q4: Are there synthetic routes to produce 2-O-β-D-Glucopyranosyl-L-ascorbic acid?
A: While research exists on the synthesis of the α-anomer, AA-2G, and other ascorbic acid derivatives, [, , ] the synthesis of 2-O-β-D-Glucopyranosyl-L-ascorbic acid has proven challenging. []
Q5: What are the challenges associated with utilizing 2-O-β-D-Glucopyranosyl-L-ascorbic acid in various applications?
A: The limited understanding of its stability, bioavailability, and potential long-term effects poses challenges for its widespread application. [] Additionally, the lack of efficient and scalable synthesis methods currently limits its availability from sources other than natural extracts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



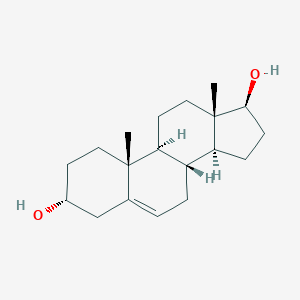



![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)

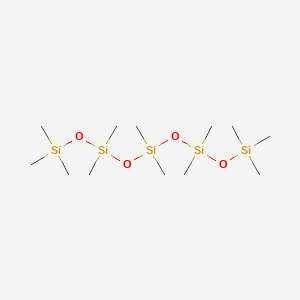
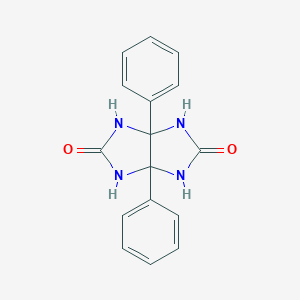


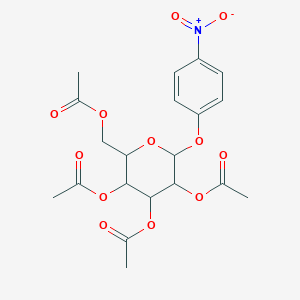

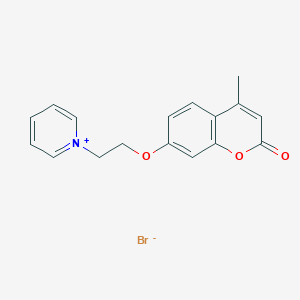
![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)